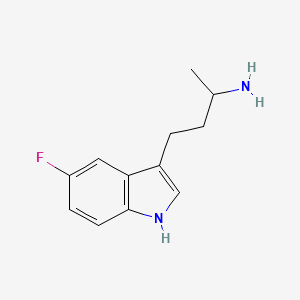

4-(5-Fluoro-1H-indol-3-yl)butan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15FN2 |

|---|---|

Molecular Weight |

206.26 g/mol |

IUPAC Name |

4-(5-fluoro-1H-indol-3-yl)butan-2-amine |

InChI |

InChI=1S/C12H15FN2/c1-8(14)2-3-9-7-15-12-5-4-10(13)6-11(9)12/h4-8,15H,2-3,14H2,1H3 |

InChI Key |

XUHPKVVKUBHQOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CNC2=C1C=C(C=C2)F)N |

Origin of Product |

United States |

Mechanistic Pharmacology and Biological Target Interaction Studies in Vitro and in Silico

Neurotransmitter Transporter Modulation (e.g., SERT, DAT, NET)

There are no published studies investigating the modulatory effects of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine on the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), or norepinephrine (B1679862) transporter (NET). Consequently, its potency as an inhibitor or substrate for these transporters, typically expressed as IC₅₀ or Kᵢ values, has not been determined.

Enzyme Inhibition/Activation Studies (In Vitro)

No in vitro studies on the potential of this compound to inhibit or activate key enzymes involved in neurotransmitter metabolism have been reported.

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

The inhibitory activity of this compound against the monoamine oxidase isoforms, MAO-A and MAO-B, has not been characterized in the scientific literature. Therefore, its IC₅₀ values and selectivity for these enzymes are unknown. While some fluoroindole derivatives have been investigated as potential MAO inhibitors, specific data for this compound is not available.

Cholinesterase Enzyme (AChE, BChE) Inhibition

Currently, there is a lack of specific in vitro studies published in peer-reviewed literature that investigate the direct inhibitory activity of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While some research has explored the potential of various tryptamine (B22526) derivatives as cholinesterase inhibitors, data focusing solely on this compound is not available. mdpi.com Therefore, its profile as a cholinesterase inhibitor remains to be experimentally determined.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a peroxidase enzyme predominantly found in neutrophils, which plays a critical role in the innate immune system's defense against pathogens through the production of hypochlorous acid. nih.gov However, excessive MPO activity is implicated in tissue damage during chronic inflammation. nih.gov Research has indicated that various indole (B1671886) derivatives and tryptamines can act as inhibitors of MPO, suggesting a potential role for this class of compounds in modulating inflammatory processes. nih.govresearchgate.net

While direct experimental data on the MPO inhibitory activity of this compound is not available in the current body of scientific literature, the shared tryptamine scaffold suggests that it may possess similar properties. Tryptamine derivatives have been shown to inhibit the MPO-dependent oxidation of low-density lipoproteins (LDL), indicating a potential mechanism for reducing inflammation in conditions like atherosclerosis. researchgate.net The inhibitory mechanism of some tryptamines involves the promotion of MPO's compound II accumulation, which is a less reactive state of the enzyme. nih.gov

Table 1: Summary of Myeloperoxidase (MPO) Inhibition by Related Tryptamine Derivatives

| Compound Class | Observed Effect on MPO | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Tryptamines | Inhibition of MPO-dependent LDL oxidation | Diversion of the MPO catalytic cycle | nih.govresearchgate.net |

| Tryptophan Analogues | Promotion of Compound II accumulation | Acting as poor peroxidase substrates | nih.gov |

This table is illustrative of the general activity of the tryptamine class and does not represent direct data for this compound.

Other Enzyme Systems (e.g., Tryptophan Synthase, Indoleamine 2,3-Dioxygenase)

Indoleamine 2,3-Dioxygenase (IDO) Inhibition:

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govmdpi.com IDO has gained significant attention as a therapeutic target, particularly in immuno-oncology, due to its role in creating an immunosuppressive tumor microenvironment. nih.govresearchgate.net

Studies have demonstrated that tryptamine and its analogue, N,N-dimethyltryptamine (DMT), can act as non-competitive inhibitors of recombinant human IDO (rhIDO). nih.gov This inhibition was also observed in the A172 human glioma cell line, which expresses IDO both constitutively and upon induction with interferon-γ. nih.gov The inhibitory effect of tryptamine and DMT on IDO contributed to an enhanced tumor-reactive response by peripheral blood mononuclear cells (PBMCs). nih.gov Given that this compound is a tryptamine derivative, it is plausible that it may also exhibit inhibitory activity against IDO.

Table 2: Inhibitory Activity of Tryptamine and a Related Derivative on Recombinant Human Indoleamine 2,3-Dioxygenase (rhIDO)

| Compound | Inhibition Type | Ki (μM) | Reference |

|---|---|---|---|

| Tryptamine | Non-competitive | 156 | nih.gov |

| N,N-Dimethyltryptamine (DMT) | Non-competitive | 506 | nih.gov |

This data is for tryptamine and its N,N-dimethylated analogue and serves as a basis for the potential activity of this compound.

Tryptophan Synthase:

Tryptophan synthase is a bacterial enzyme that catalyzes the final two steps in the biosynthesis of tryptophan. Research into the inhibition of this enzyme has explored various substrate analogues. For instance, (1-fluorovinyl)glycine has been shown to inactivate tryptophan synthase from Salmonella typhimurium. nih.gov While indole can protect the related enzyme, tryptophan indole-lyase, from inactivation by trifluoroalanine, it does not afford the same protection to tryptophan synthase. nih.gov The presence of a fluorine atom in the indole ring, as seen in fluorinated tryptophans, can influence the interaction with enzymes of the tryptophan pathway, such as tryptophanyl-tRNA synthetase, where the position of the fluorine atom affects the compound's affinity for the enzyme. core.ac.uk These findings highlight the nuanced interactions of fluorinated indole compounds with enzymes involved in tryptophan metabolism, although direct studies on this compound and tryptophan synthase are lacking.

Signal Transduction Pathway Modulation (Conceptual/Theoretical)

The conceptual modulation of signal transduction pathways by this compound can be extrapolated from the known biological activities of tryptamine and other indoleamines. These molecules are recognized for their roles as neuromodulators and their ability to interact with various receptor systems and signaling cascades.

Tryptamine itself is a trace amine that can act as a neuromodulator or neurotransmitter in the mammalian brain. Its derivatives have shown a wide range of effects on human mental and physical states. mdpi.com One of the key mechanisms through which indoleamines are thought to exert their effects is through receptor-mediated signaling. For example, some indoleamines are known to activate melatonin (B1676174) receptors. mdpi.com

Furthermore, tryptamine derivatives, due to the characteristics of the indole ring, may possess antioxidant properties. The C2 position of the tryptamine backbone is susceptible to oxidation, suggesting a potential for these compounds to act as radical scavengers. mdpi.com By mitigating oxidative stress, this compound could theoretically influence signaling pathways that are sensitive to the cellular redox state, such as those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

In silico modeling and molecular docking studies would be instrumental in predicting the potential interactions of this compound with various protein targets within signal transduction pathways. Such computational approaches could help to identify potential binding partners and elucidate the structural basis for any observed biological activity, guiding future in vitro and in vivo research. However, at present, specific theoretical studies on the signal transduction pathway modulation by this compound have not been reported in the scientific literature.

Structure Activity Relationship Sar Derivations for the 4 5 Fluoro 1h Indol 3 Yl Butan 2 Amine Core

Impact of Fluoro Substitution at Position 5 on Binding Affinity and Selectivity

The substitution of a fluorine atom at the 5-position of the indole (B1671886) ring significantly modulates the binding affinity and selectivity of tryptamine (B22526) derivatives. The nature of the atom at this position plays a critical role in both receptor binding and subsequent functional activity. The size and electronegativity of the substituent are determining factors for efficient receptor interaction. For instance, in studies on the 5-HT3 receptor, 5-fluorotryptamine (B1197405) (5-FT) acts as a partial agonist. While it is approximately 10-fold less potent than serotonin (B10506) (5-HT), it demonstrates a higher binding affinity than tryptamine itself, indicating the importance of a substituent at the 5-position.

Research on hallucinogenic tryptamines indicates that fluorination generally has a minor effect on affinity for 5-HT2A and 5-HT2C receptors. nih.govacs.org However, it can lead to a reduction in affinity for the 5-HT1A receptor. nih.gov This alteration in the affinity profile can shift the selectivity of the compound. For example, the introduction of a 4-fluoro substituent in 5-methoxy-N,N-dimethyltryptamine was found to markedly increase its selectivity for the 5-HT1A receptor over 5-HT2A/2C receptors. usdoj.gov In other molecular frameworks, such as conformationally restricted homotryptamines, a fluoro substitution at the 5-position has been shown to confer high potency for the human serotonin transporter (hSERT). nih.gov

The following table presents comparative binding data for various 5-substituted tryptamines at the 5-HT3A receptor, illustrating the impact of the C5-substituent.

Role of Butane Amine Side Chain Length and Branching on Biological Interactions

The structure of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine features an ethylamine (B1201723) side chain with a methyl group on the alpha (α) carbon. This α-methylation extends the side chain from the typical two-carbon (ethyl) length of tryptamine to a four-carbon (butan-2-yl) structure, introducing both branching and a chiral center.

This α-substitution is a critical modification that significantly alters the compound's pharmacological properties. wikipedia.org A primary effect of the α-methyl group is that it renders the compound a poor substrate for monoamine oxidase (MAO), an enzyme responsible for the metabolic degradation of many monoamines. usdoj.govwikipedia.orgwikipedia.org By inhibiting its own breakdown, the α-methylation prolongs the compound's half-life, allowing it to exert a longer-lasting effect in the central nervous system. wikipedia.org

Furthermore, α-alkylated tryptamines like α-methyltryptamine (AMT) often act as reuptake inhibitors and releasing agents for key neurotransmitters such as serotonin, norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgrelease.org.uk This contrasts with many simple tryptamines, which primarily act as receptor agonists. This dual mechanism of direct receptor agonism and modulation of monoamine levels contributes to a complex pharmacological profile. usdoj.govwikipedia.org

Significance of the Amine Functionality for Target Engagement

The primary amine functionality is a cornerstone of the tryptamine pharmacophore, essential for its interaction with target receptors, particularly aminergic G-protein coupled receptors (GPCRs). At physiological pH, this amine group is protonated, carrying a positive charge. This charge is critical for forming a strong ionic bond, or salt bridge, with a highly conserved aspartic acid residue located in the third transmembrane (TM3) domain of most serotonin receptors (e.g., Asp-155 in the 5-HT2A receptor). nih.govnih.govresearchgate.net

This interaction serves as a crucial anchor, locking the ligand into the binding pocket and orienting the rest of the molecule for further interactions that determine affinity and functional activity. nih.govnih.gov Structure-function studies have confirmed that this conserved aspartic acid interacts specifically with the terminal amine of the side chain. nih.gov Disruption of this interaction through mutation of the receptor or modification of the ligand's amine group typically leads to a dramatic loss of binding affinity. The amine group also participates in a network of hydrogen bonds within the receptor binding site, further stabilizing the ligand-receptor complex.

Influence of Indole Nitrogen Substitutions (e.g., 1H vs. N-alkylated)

The compound 4-(5-Fluoro-1H -indol-3-yl)butan-2-amine possesses an unsubstituted indole nitrogen, denoted by the "1H". This feature is significant for its interaction with certain biological targets, most notably the serotonin transporter (SERT). The hydrogen atom on the indole nitrogen can act as a hydrogen bond donor.

Studies on related indole derivatives have shown that substitution at the N-1 position with alkyl groups, such as methyl or ethyl, leads to a significant (10- to 30-fold) decrease in affinity for hSERT. nih.gov This suggests that a hydrogen-bonding interaction involving the indole N-H group is important for high-affinity binding to the transporter. nih.gov Alternatively, it may indicate that there is limited steric tolerance in this region of the binding site, where bulky alkyl groups are not well-accommodated. nih.gov Further research implicates a specific amino acid residue (Y95 in hSERT) in the recognition of indole nitrogen-substituted tryptamines, reinforcing the importance of this molecular region for transporter interactions. researchgate.net

Stereochemical Considerations for the Butan-2-amine Chirality

The presence of a methyl group on the alpha carbon of the ethylamine side chain creates a chiral center. Consequently, this compound can exist as two distinct enantiomers: (S) and (R). Stereochemistry is a critical factor in pharmacology, as biological targets like receptors are themselves chiral and often exhibit preferential binding to one enantiomer over the other.

For α-methyltryptamines, biological activity is often stereoselective. nih.gov Research on a series of enantiomers of α-methyltryptamines has shown that for derivatives with a 5-hydroxy or 5-methoxy substituent, the (S)-enantiomer generally possesses a higher binding affinity for serotonin receptors or is equipotent to the (R)-enantiomer. nih.gov This enantioselectivity underscores the importance of the three-dimensional arrangement of the molecule for optimal interaction with the receptor binding pocket. The specific compound is often synthesized or studied as a single enantiomer, (2S)-4-(5-Fluoro-1H-indol-3-yl)butan-2-amine, to ensure target specificity and consistent pharmacological effects.

Comparative SAR with Other Indole-3-alkylamine Derivatives

The pharmacological profile of this compound can be understood by comparing its structural features to those of other well-known indole-3-alkylamine derivatives.

vs. Tryptamine: Compared to the parent compound tryptamine, the target molecule has two key modifications: the 5-fluoro group and the α-methyl group. The 5-fluoro group tends to increase affinity at certain receptors (e.g., 5-HT3) compared to the unsubstituted ring, while the α-methyl group confers MAO inhibition and a longer duration of action. wikipedia.org

vs. 5-Fluorotryptamine (5-FT): The primary difference is the α-methyl group. While 5-FT is a direct receptor agonist that is rapidly metabolized, the addition of the α-methyl group in the target compound introduces monoamine releasing/reuptake inhibition properties and metabolic stability. wikipedia.org

vs. α-Methyltryptamine (AMT): The key difference is the 5-fluoro substituent. While AMT is a non-selective monoamine releaser and receptor agonist, the 5-fluoro group on the target compound can modulate receptor selectivity, potentially altering the balance of activity at different serotonin receptor subtypes, such as 5-HT1A versus 5-HT2A. nih.govusdoj.gov

vs. N,N-Dialkylated Tryptamines (e.g., DMT, DET): The target compound has a primary amine (NH2), whereas compounds like N,N-dimethyltryptamine (DMT) have a tertiary amine. This difference significantly affects their pharmacology. Primary amines like that in the target compound are often substrates for monoamine transporters, leading to releasing activity, whereas tertiary amines may act more as direct receptor agonists or reuptake inhibitors. nih.govresearchgate.net

Computational and Theoretical Chemistry of 4 5 Fluoro 1h Indol 3 Yl Butan 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For indole (B1671886) derivatives, methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly used to achieve a balance between computational cost and accuracy. researchgate.netnih.gov Such calculations for 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine would provide a foundational understanding of its molecular orbitals and reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.govwuxiapptec.com

Molecular Orbitals : For an indole-containing molecule, the HOMO is typically characterized by a high density of π-electrons localized on the electron-rich indole ring system. This region acts as the primary electron donor in chemical reactions. Conversely, the LUMO is also generally distributed across the aromatic indole core, representing the most favorable region to accept an electron. wuxiapptec.com The fluorine atom at the 5-position, being highly electronegative, would subtly withdraw electron density, thereby stabilizing both the HOMO and LUMO levels compared to an unsubstituted indole. researchgate.net

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.govwuxiapptec.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For indole derivatives, this gap is a key factor in their electronic and optical properties. researchgate.net While specific calculated values for the target molecule are not available, representative data from similar indole structures provide a reasonable estimation.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indole | -5.65 | -0.15 | 5.50 |

| 5-Fluoroindole (B109304) Analogue | -5.75 | -0.25 | 5.50 |

| Tryptamine (B22526) Analogue | -5.60 | -0.10 | 5.50 |

Data in this table are illustrative and based on typical values for the compound classes, not specific experimental or calculated values for this compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netdeeporigin.com For this compound, the MEP map would show:

Negative Potential (Red/Yellow) : Concentrated around the electronegative fluorine atom and the nitrogen of the indole ring, indicating regions susceptible to electrophilic attack. wolfram.comresearchgate.net

Positive Potential (Blue) : Located around the hydrogen atoms of the amine group (-NH2) and the indole N-H proton, signifying sites prone to nucleophilic attack. wolfram.comresearchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These include:

Chemical Hardness (η) : Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Potential (μ) : Describes the escaping tendency of electrons from an equilibrium state.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Molecular Docking and Dynamics Simulations with Identified Biological Targets

Given its structural similarity to serotonin (B10506) (5-hydroxytryptamine), this compound is a candidate for interaction with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (B1211576) (D) receptors. nih.govnih.gov Molecular docking and dynamics simulations are computational techniques used to predict and analyze how this ligand might bind to such targets. nih.govceon.rs

Molecular docking simulations place the ligand into the binding site of a target protein to predict its preferred orientation and interaction profile. For a ligand like this compound binding to a serotonin receptor (e.g., 5-HT1A or 5-HT2A), several key interactions are anticipated: nih.govmdpi.com

Ionic/Hydrogen Bonding : The protonated primary amine of the butan-2-amine side chain is expected to form a crucial salt bridge or strong hydrogen bond with a conserved acidic residue, such as an aspartic acid (Asp), in the receptor's orthosteric pocket. nih.gov

Pi-stacking : The aromatic indole ring is well-suited for π-π stacking interactions with aromatic residues in the binding site, such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). nih.gov

Hydrophobic Interactions : The butyl chain and the indole ring can engage in van der Waals and hydrophobic interactions with nonpolar residues within the binding pocket.

Hydrogen Bonding (Donor) : The indole N-H group can act as a hydrogen bond donor, often interacting with a serine or threonine residue in the binding site. nih.gov

Following docking, more computationally intensive methods can estimate the binding free energy, which correlates with binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. nih.govmostwiedzy.pl These calculations sum the various energetic contributions (van der Waals, electrostatic, solvation energy) to provide a quantitative score of binding strength. pnas.orgrsc.org

Conformational analysis is critical for flexible molecules like this one. nih.govoup.com The butan-2-amine side chain has several rotatable bonds, allowing it to adopt numerous conformations. Docking algorithms explore this conformational space to find the pose that best fits the receptor's binding site, which is crucial for achieving an accurate prediction of the binding mode and affinity. nih.govarxiv.orgacs.org

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Energy (kcal/mol) | -7.5 to -8.5 |

| Key Ionic/H-bond Interaction | Amine (-NH3+) with ASP155 |

| Pi-Stacking Interaction | Indole ring with TRP336, PHE340 |

| Other H-bond Interactions | Indole N-H with SER159 |

| Key Hydrophobic Residues | VAL156, ILE163, LEU228 |

This table presents plausible docking interactions and energies based on studies of similar indole alkaloids with the 5-HT2A receptor and is for illustrative purposes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. acs.orgnih.gov For a class of compounds including this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. nih.govnih.gov

The process would involve:

Data Set Preparation : A series of analogues with varying substituents on the indole ring or side chain would be required, along with their experimentally measured binding affinities for a specific target (e.g., a 5-HT receptor). scholarsresearchlibrary.com

Molecular Alignment : All molecules in the series are aligned based on a common structural scaffold.

Descriptor Calculation : For each molecule, steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated on a 3D grid surrounding the aligned structures. nih.gov

Model Generation : Statistical methods, like Partial Least Squares (PLS), are used to generate a model that correlates the variations in these fields with the changes in biological activity. scholarsresearchlibrary.com

The resulting 3D-QSAR model produces contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA map might show that a bulky, electron-withdrawing group at a specific position on the indole ring is favorable for activity, thus guiding the design of new, more potent analogues. nih.gov Such models are invaluable tools in medicinal chemistry for optimizing lead compounds. nih.govacs.orgresearchgate.net

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) (Theoretical, not for human pharmacokinetics)

In silico ADME prediction refers to the use of computational models to estimate the absorption, distribution, metabolism, and excretion properties of a chemical compound. nih.govresearchgate.netcambridge.org These predictive models are integral to the early stages of drug discovery, offering a cost-effective and high-throughput method to screen potential drug candidates for favorable pharmacokinetic profiles before committing to expensive and time-consuming experimental studies. nih.govresearchgate.net The predictions are based on the molecule's structure and physicochemical properties, which are used to build quantitative structure-activity relationship (QSAR) and machine learning models. nih.govcambridge.org

While no specific in silico ADME studies have been published for this compound, a theoretical profile can be constructed based on its structural features and the known effects of its constituent chemical moieties. The presence of a fluorinated indole ring and a primary amine sidechain are key determinants of its predicted pharmacokinetic behavior.

Absorption

The absorption of a compound, particularly after oral administration, is influenced by its solubility, lipophilicity, and permeability across the intestinal membrane. nih.govnih.gov The indole nucleus, a common feature in many bioactive compounds, generally imparts a degree of lipophilicity that can be favorable for membrane permeation. benthamdirect.comeurekaselect.comnih.gov

The introduction of a fluorine atom can significantly modulate a molecule's ADME properties. nih.govresearchgate.net Fluorination often increases a compound's lipophilicity, which can enhance its permeability and, consequently, its oral absorption. nih.govresearchgate.netnih.govmdpi.com The amine group in the side chain is basic and will be protonated at physiological pH, which increases aqueous solubility but can reduce passive diffusion across membranes. Therefore, a balance between these opposing factors is crucial for good oral absorption.

Computational models can predict these properties, as illustrated in the hypothetical data table below.

Table 1: Hypothetical In Silico Prediction of Absorption-Related Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 206.26 g/mol | Compliant with Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. |

| LogP (o/w) | 2.5 - 3.5 | Indicates moderate lipophilicity, which is often optimal for balancing solubility and permeability. nih.gov |

| Aqueous Solubility | Moderately Soluble | The basic amine group enhances solubility in acidic environments like the stomach. |

| Caco-2 Permeability | High | The fluorinated indole structure is predicted to allow for good passive diffusion across intestinal cells. |

| Human Intestinal Absorption | > 90% | High permeability and moderate solubility suggest a high fraction of the dose is likely to be absorbed from the gastrointestinal tract. researchgate.net |

This table is for illustrative purposes only and does not represent experimentally verified data.

Distribution

Once absorbed, a compound is distributed throughout the body via the circulatory system. Key parameters that are computationally predicted include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). nih.govoup.com

The lipophilicity of this compound suggests it will likely bind to plasma proteins such as albumin. The extent of this binding affects the concentration of the free, active compound. Furthermore, the indole structure is a common feature in many centrally active agents, and its lipophilic nature, enhanced by the fluorine atom, suggests a potential for BBB penetration. nih.govfrontiersin.orgnih.govthesai.org Computational models that predict BBB passage often rely on descriptors such as lipophilicity and polar surface area. nih.gov

Table 2: Hypothetical In Silico Prediction of Distribution-Related Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| Plasma Protein Binding | 85 - 95% | A high degree of binding is predicted, which would affect the free fraction of the compound available to exert its effects. |

| Volume of Distribution (Vd) | > 1 L/kg | A high Vd would suggest extensive distribution into tissues. |

| BBB Penetration | Likely | The compound's physicochemical properties may allow it to cross the blood-brain barrier. nih.govoup.comfrontiersin.orgnih.gov |

This table is for illustrative purposes only and does not represent experimentally verified data.

Metabolism

The metabolic fate of a compound is a critical aspect of its ADME profile, and in silico tools can predict potential sites of metabolism (SOM) and the involvement of specific cytochrome P450 (CYP) enzymes. nih.govnih.goveurekaselect.com The indole ring is susceptible to oxidation, and the primary amine can undergo deamination or conjugation reactions.

The fluorine atom at the 5-position of the indole ring is expected to influence metabolism. Fluorine substitution can block a potential site of metabolic attack, which can lead to increased metabolic stability and a longer half-life. nih.govresearchgate.netnih.gov Computational models can predict whether the compound is likely to be a substrate or inhibitor of major CYP isoforms, such as CYP3A4, CYP2D6, and CYP2C9. mdpi.comresearchgate.net

Table 3: Hypothetical In Silico Prediction of Metabolic Properties

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| CYP2D6 Substrate | Yes | The alkylamine side chain is a common motif for CYP2D6 substrates. |

| CYP3A4 Substrate | Possible | The indole ring may be a site for CYP3A4-mediated oxidation. |

| CYP Inhibition | Low potential | The compound is not predicted to be a potent inhibitor of major CYP enzymes, reducing the risk of drug-drug interactions. |

| Metabolic Stability | Moderate to High | The fluorine atom may protect the indole ring from extensive metabolism, leading to increased stability. nih.govresearchgate.netnih.gov |

This table is for illustrative purposes only and does not represent experimentally verified data.

Excretion

The final stage of a compound's journey through the body is excretion. The route and rate of excretion are dependent on the properties of the parent compound and its metabolites. Hydrophilic compounds and metabolites are typically excreted via the kidneys into the urine, while more lipophilic compounds may be eliminated through the bile and feces.

Given that metabolism of this compound would likely produce more polar metabolites, renal excretion is predicted to be a significant route of elimination for these metabolic products. The parent compound, being more lipophilic, might also undergo some degree of biliary excretion.

Table 4: Hypothetical In Silico Prediction of Excretion-Related Properties

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| Primary Route of Excretion | Renal (for metabolites) | The more water-soluble metabolites are likely to be cleared by the kidneys. |

| Clearance | Low to Moderate | The predicted metabolic stability could translate to a lower rate of clearance from the body. |

This table is for illustrative purposes only and does not represent experimentally verified data.

Analytical Methodologies for Research Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are fundamental for elucidating the molecular structure of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine, providing detailed information about its atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure and assessing the purity of the compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton of the indole, the protons of the butyl side chain, and the amine (NH₂) protons. Spin-spin coupling patterns would help to confirm the connectivity of the butyl chain.

¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum would show characteristic signals for the eight carbons of the fluoroindole core and the four carbons of the butan-2-amine side chain. The positions of these signals are indicative of their electronic environment (e.g., aromatic vs. aliphatic).

¹⁹F NMR: Fluorine-19 NMR is highly specific for the fluorine atom on the indole ring. It typically shows a single signal, and its coupling to nearby protons (³JHF) and carbons (JCF) can definitively confirm the position of the fluorine substituent at the C-5 position of the indole ring. amazonaws.com

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar fluoroindole compounds.

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity / Coupling |

| ¹H NMR | 7.20 - 7.40 | dd, JHF, JHH |

| 6.80 - 7.10 | m | |

| 2.70 - 3.20 | m | |

| 1.60 - 1.90 | m | |

| 1.10 - 1.30 | d | |

| ¹³C NMR | 155 - 160 | d, ¹JCF |

| 130 - 135 | s | |

| 105 - 125 | m | |

| 40 - 50 | s | |

| 35 - 45 | s | |

| 20 - 25 | s | |

| ¹⁹F NMR | -120 to -130 | s |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₂H₁₅FN₂), the exact mass of the protonated molecular ion ([M+H]⁺) would be a key identifier. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural confirmation. Common fragmentation pathways for related indoleamines involve the cleavage of the Cα-Cβ bond of the side chain. acs.org

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₆FN₂⁺ | 207.1301 |

| Fragment | C₉H₇FN⁺ | 148.0563 |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the indole ring system. The 5-fluoroindole (B109304) moiety in the compound is the primary chromophore, and it is expected to exhibit characteristic absorption bands in the UV region, typically corresponding to π-π* transitions. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the indole ring.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound. A typical method would involve:

Stationary Phase: A reversed-phase column, such as a C18 or a biphenyl (B1667301) column, is commonly used for separating indole-containing compounds. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation. nih.gov

Detection: A UV detector set to one of the compound's absorption maxima (e.g., ~280 nm) is standard. For higher specificity and sensitivity, a mass spectrometer can be used as a detector (LC-MS). bldpharm.combldpharm.com

Since the compound possesses a stereocenter at the 2-position of the butyl chain, chiral HPLC methods using a chiral stationary phase (e.g., Chiralpak) can be developed to separate the (R)- and (S)-enantiomers. amazonaws.com

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) can also be used for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). However, primary amines can exhibit poor peak shape and tailing on standard GC columns due to their polarity and basicity. To overcome this, derivatization is often necessary. Converting the amine group to a less polar derivative, such as a trifluoroacetamide, can significantly improve its chromatographic behavior. acs.org This approach enhances volatility and thermal stability, leading to sharper peaks and more reliable quantification.

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) serves as an indispensable, rapid, and cost-effective technique for the real-time monitoring of the synthesis of "this compound". nih.govcritical.consulting This method allows chemists to track the consumption of starting materials and the formation of the product, thereby optimizing reaction conditions and determining the appropriate time for reaction work-up. While specific validated protocols for this exact compound are not extensively detailed in publicly available literature, established methods for related psychoactive tryptamines and fluorinated indoles provide a strong basis for its analysis. nih.govnih.govproquest.com

Methodology:

A typical TLC analysis for monitoring the synthesis of "this compound" would involve the following steps:

Stationary Phase: Silica gel 60 F254 plates are commonly used as the stationary phase for the separation of indole derivatives. critical.consulting

Mobile Phase: A solvent system of appropriate polarity is selected to achieve good separation between the starting materials, intermediates, and the final product. A common mobile phase for tryptamines is a mixture of a polar organic solvent, such as methanol (B129727) or n-butanol, and a base, like aqueous ammonia (B1221849), to ensure the amine is in its free base form and migrates effectively. critical.consultingproquest.com A representative mobile phase could be methanol and 28% ammonia in a 100:1.5 (v/v) ratio. critical.consulting

Sample Application: A small aliquot of the reaction mixture is spotted onto the TLC plate alongside spots of the starting materials for reference.

Development: The plate is placed in a sealed chamber containing the mobile phase, which then ascends the plate by capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases.

Visualization: After development, the plate is dried and visualized. Since indole compounds often possess inherent fluorescence, they can be visualized under UV light (typically at 254 nm or 365 nm). nih.govcritical.consulting For enhanced visualization, a staining reagent can be used. A common stain for indoles is Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol (B145695) and sulfuric acid), which produces characteristic colored spots. proquest.com

Data Interpretation:

The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance and intensification of the product spot. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound under a specific set of TLC conditions and can be used for preliminary identification.

| Compound | Typical Mobile Phase | Visualization | Expected Rf Range |

| Starting Material (e.g., 5-Fluoroindole) | Methanol/Ammonia | UV (254 nm), Ehrlich's Reagent | Higher Rf than product |

| This compound | Methanol/Ammonia | UV (365 nm), Ehrlich's Reagent | Lower Rf than starting material |

Development and Validation of In Vitro Assays for Mechanistic Studies

To investigate the mechanism of action of "this compound," a series of in vitro assays are developed and validated. Given its structural similarity to other psychoactive tryptamines, these assays typically focus on its interaction with serotonin (B10506) (5-HT) receptors. researchgate.net The primary goals of these assays are to determine the binding affinity of the compound for various receptor subtypes and to characterize its functional activity as an agonist, antagonist, or modulator.

Receptor Binding Assays:

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays are typically conducted using cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2B). researchgate.netnih.gov

Principle: The assay measures the ability of the test compound ("this compound") to compete with a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors) for binding to the receptor.

Procedure: A fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the test compound. After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filter is then quantified using liquid scintillation counting.

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays:

Functional assays are employed to determine the biological effect of the compound upon binding to the receptor. These assays measure a downstream signaling event that is triggered by receptor activation or inhibition.

G-Protein Coupled Receptor (GPCR) Activation Assays: Since many serotonin receptors are GPCRs, assays that measure G-protein activation are commonly used.

[35S]GTPγS Binding Assay: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. An increase in [35S]GTPγS binding in the presence of the test compound indicates agonist activity.

Second Messenger Assays: These assays measure the production of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) phosphates, which are modulated by GPCR activation. For example, activation of the 5-HT1A receptor typically leads to a decrease in cAMP levels. nih.gov

Calcium Mobilization Assays: Activation of certain 5-HT receptors, such as the 5-HT2A receptor, leads to an increase in intracellular calcium concentrations. This can be measured using fluorescent calcium indicators.

Assay Validation:

For both binding and functional assays to be considered reliable, they must undergo a rigorous validation process. Key validation parameters include:

Specificity: Ensuring the assay measures the intended target and is not subject to interference from other components.

Linearity and Range: Establishing the concentration range over which the assay provides a linear and accurate response.

Accuracy and Precision: Determining how close the measured values are to the true values and the degree of variability between repeated measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Illustrative Data from a Hypothetical In Vitro Profiling Study:

| Assay Type | Receptor Target | Parameter Measured | Result for this compound |

| Radioligand Binding | 5-HT1A | Ki (nM) | 15 |

| Radioligand Binding | 5-HT2A | Ki (nM) | 5 |

| Radioligand Binding | 5-HT2B | Ki (nM) | 25 |

| [35S]GTPγS Binding | 5-HT2A | EC50 (nM) | 10 |

| cAMP Accumulation | 5-HT1A | IC50 (nM) | 20 |

In Vitro and Theoretical Enzymatic Metabolism of 4 5 Fluoro 1h Indol 3 Yl Butan 2 Amine

Predicted Metabolic Pathways for Indole-3-alkylamine Derivatives

Indole-3-alkylamine derivatives undergo several predictable metabolic transformations in vitro, primarily driven by oxidative enzymes. For a compound like 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine, the primary metabolic routes are expected to involve modifications to the indole (B1671886) ring and the alkylamine side chain nih.gov.

Key predicted Phase I metabolic pathways include:

Hydroxylation: This is a common reaction for aromatic systems. The indole ring can be hydroxylated at various positions, most commonly at the 6-position, to form more polar metabolites. Cytochrome P450 enzymes are the primary catalysts for this reaction nih.gov.

N-Dealkylation: While this compound is a primary amine, analogous secondary and tertiary amines undergo N-dealkylation. For primary amines, the focus is on deamination nih.gov.

Oxidative Deamination: The primary amine group on the butan-2-amine side chain is a prime target for monoamine oxidase (MAO) or cytochrome P450 enzymes, leading to the formation of a ketone and subsequent conversion to an indole acetic acid derivative nih.gov. This is a major pathway for many tryptamines nih.gov.

N-Oxidation: The amine group can also be oxidized to form hydroxylamine and nitroso metabolites researchgate.netnih.gov.

These initial oxidative steps produce metabolites that are often pharmacologically active and serve as substrates for subsequent Phase II conjugation reactions nih.gov.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in In Vitro Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of a vast number of xenobiotics, including indole derivatives researchgate.netnih.govresearchgate.net. In vitro studies with human liver microsomes and recombinant CYP enzymes have identified specific isoforms responsible for the metabolism of various indolealkylamines.

CYP2D6: This polymorphic enzyme plays a significant role in the metabolism of many indolealkylamines nih.gov. It is a high-affinity enzyme often involved in aromatic hydroxylation and O-demethylation of methoxy-substituted indoles nih.govsahmri.org.au. For this compound, CYP2D6 is predicted to be a key enzyme in the hydroxylation of the indole ring, likely at the 6-position nih.govnih.gov. Genetic variations in CYP2D6 can lead to significant inter-individual differences in metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers researchgate.netmdpi.com.

Other CYP isoforms, such as CYP1A2, CYP2C9, and CYP2C19, have also been shown to participate in the metabolism of certain indolealkylamines, although often to a lesser extent than CYP2D6 and CYP3A4 nih.gov.

| Enzyme | Predicted Role in Metabolism of this compound | Common Reactions Catalyzed nih.govsahmri.org.aunih.gov |

|---|---|---|

| CYP2D6 | Major role in aromatic hydroxylation of the indole ring. | Aromatic hydroxylation, O-demethylation |

| CYP3A4 | Contributes to overall oxidative metabolism, including hydroxylation. | N-dealkylation, Hydroxylation |

| MAO-A | Potential role in oxidative deamination of the primary amine. | Deamination |

Glucuronidation and Sulfation Pathways (Theoretical)

Following Phase I oxidation, the resulting hydroxylated metabolites of this compound are theoretical substrates for Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion wikipedia.org.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate wikipedia.org. Hydroxylated indole metabolites are readily conjugated with glucuronic acid to form O-glucuronides nih.gov. This process occurs mainly in the liver and results in significantly more water-soluble compounds that can be eliminated via urine or bile wikipedia.org. The primary amine group itself could also theoretically undergo N-glucuronidation wikipedia.orgwashington.edu.

Sulfation: This pathway, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group to hydroxyl or amine groups. Hydroxylated indoleamines can be substrates for sulfation, forming sulfate conjugates nih.govcapes.gov.br. While glucuronidation is often the more dominant pathway for flavonoids, sulfation can be a major route for other compounds and can compete with glucuronidation, particularly in the human liver and intestine nih.govnih.gov.

The specific balance between glucuronidation and sulfation can vary depending on the substrate, tissue, and species nih.govnih.gov.

Impact of Fluorination on Metabolic Stability (In Vitro Context)

The introduction of a fluorine atom into a drug molecule is a common medicinal chemistry strategy to enhance metabolic stability nih.govresearchgate.net. The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity can alter the electronic properties of the molecule.

Blocking Metabolic Sites: The fluorine atom at the 5-position of the indole ring of this compound physically blocks that site from undergoing oxidative metabolism, specifically hydroxylation researchgate.netnih.gov. Since the 5-position is a common site of metabolism for many endogenous and synthetic tryptamines, this substitution is predicted to increase the compound's metabolic stability and half-life in vitro by redirecting metabolism to other sites researchgate.net.

Electronic Effects: Fluorine is a strongly electron-withdrawing group, which can decrease the electron density of the indole ring system. This can make the ring less susceptible to electrophilic attack by CYP enzymes, potentially slowing the rate of aromatic hydroxylation at other positions as well scispace.com.

| Modification | Predicted In Vitro Metabolic Effect | Underlying Mechanism |

|---|---|---|

| 5-Fluorination | Increased metabolic stability | Blocks hydroxylation at the 5-position; electron-withdrawing effects may reduce overall ring oxidation researchgate.netnih.gov. |

| 5-Fluorination | Shifts metabolism to other sites | Metabolism is redirected to alternative sites, such as the 6-position of the indole ring or the alkyl side chain researchgate.net. |

Comparison with Metabolism of Endogenous Indoleamines

The metabolic pathways of endogenous indoleamines, such as serotonin (B10506) and melatonin (B1676174), provide a valuable reference for predicting the biotransformation of synthetic analogs.

Serotonin (5-Hydroxytryptamine): The primary metabolic pathway for serotonin involves oxidative deamination by MAO-A to form 5-hydroxyindoleacetaldehyde, which is then oxidized by aldehyde dehydrogenase to 5-hydroxyindoleacetic acid (5-HIAA), the main urinary metabolite. Minor pathways include sulfation and glucuronidation at the 5-hydroxyl group.

Melatonin (N-acetyl-5-methoxytryptamine): Melatonin is extensively metabolized in the liver, primarily by CYP1A2 (and to a lesser extent CYP1A1 and CYP1B1) via 6-hydroxylation mdpi.com. A smaller portion is metabolized by CYP2C19 and CYP1A2 through O-demethylation to N-acetylserotonin mdpi.com. The resulting 6-hydroxymelatonin is then rapidly conjugated with sulfate or glucuronic acid before excretion mdpi.com.

The metabolism of this compound is expected to share similarities with these endogenous pathways, particularly the involvement of CYP-mediated hydroxylation and subsequent conjugation. However, key differences exist. The primary amine of the synthetic compound is susceptible to deamination, similar to serotonin, but its extended and branched side chain may alter enzyme affinity. Furthermore, the 5-fluoro substitution prevents the 5-hydroxylation pathway, which is central to serotonin's structure and initial metabolism, and also blocks the formation of a 5-methoxy group, a key feature of melatonin. This forces the metabolism down alternative pathways, primarily hydroxylation at other positions on the indole ring researchgate.netnih.gov. The metabolism of tryptophan itself in the body also leads to various indole derivatives through pathways like the kynurenine (B1673888) and indole pathways, which are influenced by both host and microbial enzymes nih.govresearchgate.netnih.gov.

Advanced Research Avenues and Future Academic Perspectives

Design and Synthesis of Prodrugs or Bioprecursors (Conceptual)

Prodrug design is a strategic approach to optimize the pharmacokinetic properties of a bioactive compound, addressing challenges such as poor solubility, limited permeability, and metabolic instability. researchgate.net For 4-(5-fluoro-1H-indol-3-yl)butan-2-amine, several conceptual prodrug strategies could be explored to enhance its therapeutic potential.

One conceptual approach involves the modification of the primary amine group. The amine functionality is often a site of first-pass metabolism and can contribute to high polarity, which may limit blood-brain barrier penetration. mdpi.com A potential prodrug strategy could be the formation of an amide or a carbamate (B1207046) by reacting the amine with a biocompatible carboxylic acid or a chloroformate, respectively. Upon in vivo enzymatic or chemical hydrolysis, the parent amine would be released. Another strategy could be the development of a phosphonooxymethyl prodrug, which has been shown to improve the bioavailability of parent compounds. acs.org

Bioprecursor prodrugs, which are metabolized into the active drug through specific enzymatic pathways, offer another avenue. researchgate.net For instance, the indole (B1671886) nitrogen could be a target for derivatization. An N-acylated or N-phosphorylated derivative of this compound could be synthesized. These modifications might alter the compound's lipophilicity and cellular uptake, with subsequent enzymatic cleavage in the target tissue releasing the active molecule. The design of such prodrugs would aim for controlled release and targeted delivery, potentially minimizing off-target effects. nih.gov

Table 1: Conceptual Prodrug Strategies for this compound

| Prodrug Type | Target Moiety | Potential Promoieties | Activation Mechanism | Potential Advantages |

| Carrier-linked Prodrug | Primary Amine | Amino acids, Fatty acids, Carbonates | Enzymatic (e.g., amidases, esterases) or chemical hydrolysis | Improved solubility, enhanced permeability, reduced first-pass metabolism |

| Bioprecursor Prodrug | Indole Nitrogen | Acyl groups, Phosphate (B84403) groups | Enzymatic (e.g., acylases, phosphatases) cleavage | Altered lipophilicity, targeted tissue release |

Exploration of Novel Biological Targets Based on Scaffold Repurposing

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov Scaffold repurposing, also known as drug repositioning, involves identifying new therapeutic uses for existing molecular frameworks. nih.gov The this compound scaffold could be systematically evaluated against various classes of proteins to uncover novel biological activities.

Given the structural similarities of indoleamines to endogenous signaling molecules like serotonin (B10506) and melatonin (B1676174), initial repurposing efforts could focus on G protein-coupled receptors (GPCRs) and ion channels. nih.gov The presence of the fluorine atom at the 5-position of the indole ring can significantly alter the electronic properties of the molecule, potentially leading to novel interactions with receptor binding pockets. Furthermore, the butan-2-amine side chain provides a flexible linker that can be modified to fine-tune binding affinity and selectivity for different targets.

Another promising area for scaffold repurposing is in the domain of enzyme inhibition. Indole-containing compounds have been investigated as inhibitors of various enzymes, including kinases and indoleamine 2,3-dioxygenase (IDO1). nih.govacs.org The this compound scaffold could be used as a starting point for the design of novel enzyme inhibitors. For instance, modifications to the amine and indole moieties could be made to target the active sites of specific enzymes implicated in disease pathways.

Integration with High-Throughput Screening Platforms for In Vitro Discovery

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly assessing the biological activity of a large number of compounds against a specific target. bmglabtech.com Integrating this compound and its derivatives into HTS campaigns can accelerate the discovery of new biological activities and lead compounds. bmglabtech.com

Libraries of compounds based on the this compound scaffold can be synthesized and screened against a diverse panel of biological targets, including enzymes, receptors, and whole-cell assays. nih.gov The development of fluorescence-based or colorimetric assays for specific targets can facilitate the rapid and automated analysis of large compound libraries. nih.govresearchgate.net For example, HTS assays have been developed for tryptophan-catabolizing enzymes, which could be adapted to screen for inhibitors based on the subject indole-amine scaffold. nih.gov

The data generated from HTS can provide valuable structure-activity relationship (SAR) information, guiding the optimization of hit compounds to improve their potency, selectivity, and pharmacokinetic properties. This iterative process of synthesis, screening, and optimization is a cornerstone of modern drug discovery.

Challenges and Opportunities in Indole-Amine Chemical Biology Research

The field of indole-amine chemical biology presents both significant challenges and exciting opportunities. One of the main challenges lies in achieving selectivity for a specific biological target. Due to the promiscuous nature of the indole scaffold, derivatives often exhibit activity at multiple targets, which can lead to off-target effects. acs.org Careful design and extensive screening are necessary to identify compounds with the desired selectivity.

Another challenge is the synthesis of complex indole-amine derivatives. While numerous methods for indole synthesis exist, the introduction of specific substitution patterns can be difficult. acs.org The development of novel synthetic methodologies is crucial for expanding the chemical space of accessible indole-amine compounds.

Despite these challenges, the opportunities in this field are vast. The chemical tractability of the indole ring allows for the creation of diverse molecular libraries for biological screening. researchgate.net The continued exploration of the biological activities of indole-amines is likely to uncover novel therapeutic agents for a wide range of diseases. The integration of computational modeling with experimental screening can further enhance the efficiency of discovering and developing new indole-amine-based therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.